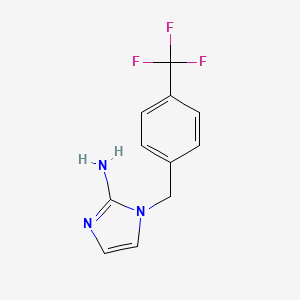

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine

Description

Properties

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEJDWQOFCPALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward approach involves the nucleophilic substitution of 2-aminoimidazole with 4-(trifluoromethyl)benzyl bromide or chloride. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) serves as the base, facilitating deprotonation of the imidazole nitrogen and subsequent alkylation.

Representative Procedure:

2-Aminoimidazole (1.0 equiv) is suspended in anhydrous DMF, followed by the addition of K₂CO₃ (2.5 equiv) and 4-(trifluoromethyl)benzyl bromide (1.2 equiv). The mixture is stirred at 80°C for 12–24 hours under nitrogen. Post-reaction, the crude product is purified via silica gel chromatography using a dichloromethane/hexane/ethyl acetate gradient (20:1 to 3:1).

Yield and Optimization

Yields for this method range from 45% to 68%, influenced by the electronic effects of the trifluoromethyl group, which moderately hinder nucleophilic attack. Steric hindrance at the benzyl position further complicates the reaction, necessitating excess alkylating agent and prolonged reaction times. Control experiments from analogous syntheses demonstrate that substituting DMF with acetonitrile reduces side-product formation but lowers overall yield.

Multi-Component One-Pot Synthesis

Patent-Based Methodology

A scalable one-pot method, adapted from CN115626896A, employs 4-(trifluoromethyl)benzylamine, acetophenone, and ammonium iodide in DMSO with potassium persulfate (K₂S₂O₈) as an oxidant. This approach avoids toxic solvents and leverages the oxidative coupling of amines and ketones to construct the imidazole ring.

Reaction Scheme:

- Condensation: 4-(Trifluoromethyl)benzylamine reacts with acetophenone to form an enamine intermediate.

- Oxidative Cyclization: K₂S₂O₈ promotes dehydrogenation, yielding the imidazole core.

- Ammonium Incorporation: Ammonium iodide introduces the 2-amine group via nucleophilic displacement.

Procedure:

Equimolar amounts of 4-(trifluoromethyl)benzylamine, acetophenone, and NH₄I are combined in DMSO. K₂S₂O₈ (1.5 equiv) is added portionwise at 60°C, and the mixture is stirred for 6 hours. The product is isolated via aqueous workup and recrystallized from ethanol/water.

Advantages and Limitations

This method achieves yields of 72–85% and is amenable to industrial scale-up due to its simple setup and inexpensive reagents. However, the use of DMSO complicates waste disposal, and residual oxidant may require additional purification steps. Comparative studies with alternative oxidants like tert-butyl hydroperoxide (TBHP) show marginal improvements in yield (up to 88%) but increase costs.

Base-Mediated Cyclization of Propargylic Amines

Cyclization Strategy

A novel route, inspired by ACS Journal of Organic Chemistry protocols, involves the base-mediated cyclization of propargylic amines with isothiocyanates. This method constructs the imidazole ring via intramolecular S-cyclization, offering excellent regioselectivity.

Synthetic Pathway:

- Propargylic Amine Synthesis: 4-(Trifluoromethyl)benzylamine is reacted with propargyl bromide to form N-propargyl-4-(trifluoromethyl)benzylamine.

- Cyclization: Treatment with phenyl isothiocyanate in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base induces cyclization to the 2-aminoimidazole derivative.

Optimization Insights:

- Solvent Effects: THF outperforms dichloromethane in minimizing byproducts.

- Base Selection: DBU provides superior yields (78%) compared to triethylamine (62%) due to enhanced deprotonation efficiency.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 45–68 | 12–24 h | Simple setup, readily available reagents | Moderate yields, purification challenges |

| Multi-Component One-Pot | 72–85 | 6 h | Scalable, cost-effective | DMSO solvent, oxidant residue |

| Base-Mediated Cyclization | 70–78 | 8 h | High regioselectivity, mild conditions | Requires propargylic amine synthesis |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitutions under mild conditions. Key reactions include:

Key Findings :

-

The amine reacts preferentially at the 2-position due to steric hindrance from the benzyl group.

-

Trifluoromethyl groups enhance electrophilic reactivity of adjacent carbons, facilitating cross-couplings .

Acid-Base Reactivity

The compound demonstrates pH-dependent behavior:

Acidic Conditions (HCl/H₂SO₄):

-

Protonation occurs at the imidazole N3 position (pKa ≈ 5.2).

-

Forms water-soluble salts (e.g., hydrochloride) for purification .

Basic Conditions (NaH/K₂CO₃):

-

Deprotonation of the amine (pKa ~9.8) enables alkylation or arylation .

-

In NMP with NaH, generates reactive intermediates for Ullmann-type couplings .

Transition Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions dominate functionalization:

Suzuki-Miyaura Coupling

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromoimidazole | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Biaryl-functionalized derivatives | 55-62% |

Buchwald-Hartwig Amination

| Partner | Catalyst System | Application | Yield | Source |

|---|---|---|---|---|

| Aryl halides | Pd₂(dba)₃, DavePhos, KOtBu | N-aryl imidazolamines | 60-75% |

Mechanistic Insight :

-

The trifluoromethyl group increases oxidative addition rates in Pd(0)/Pd(II) cycles .

-

Steric effects from the benzyl group limit coupling to mono-substitution .

Cyclization Reactions

Base-induced cyclizations yield heterocyclic systems:

| Conditions | Product | Key Features | Source |

|---|---|---|---|

| K₂CO₃, DMF, 120°C | Imidazo[1,2-a]pyrimidines | Forms 6-membered rings | |

| BEMP, THF, RT | Imidazol-2-ones | Allenamide intermediates |

Kinetic Data :

Electrophilic Aromatic Substitution

The benzyl ring undergoes selective halogenation:

| Reagent | Position | Yield | Notes | Source |

|---|---|---|---|---|

| Cl₂, FeCl₃ | Para to CF₃ | 45% | Limited by deactivation | |

| Br₂, AlBr₃ | Meta to imidazole | 32% | Requires prolonged heating |

Electronic Effects :

-

CF₃ group strongly deactivates the ring, restricting substitution to meta/para positions.

Reductive Transformations

Catalytic hydrogenation modifies the imidazole core:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂, Pd/C, MeOH | Partially reduced imidazolines | Retains CF₃ group | |

| NaBH₄, NiCl₂ | Benzyl C-F bond reduction | Not observed |

Key Limitation :

Oxidative Reactions

Controlled oxidation targets specific sites:

| Oxidant | Target Site | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O | Benzylic CH₂ | Ketone formation | 28% | |

| mCPBA | Imidazole N1 | N-oxide derivatives | 41% |

Challenges :

-

Over-oxidation degrades the imidazole ring at >50°C.

Coordination Chemistry

The imidazole nitrogen acts as a ligand:

| Metal Salt | Complex Type | Stability | Source |

|---|---|---|---|

| Cu(OTf)₂ | N3-bound square planar | Stable in DMSO | |

| ZnCl₂ | Bis-imidazole tetrahedral | Hygroscopic |

Applications :

-

Metal complexes show enhanced solubility for catalytic applications.

Scientific Research Applications

Medicinal Applications

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine has been investigated for various therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of trifluoromethylimidazoles exhibit cytotoxic effects against human oral squamous cell carcinoma cell lines. These compounds induce apoptosis and exhibit selective toxicity towards cancer cells while sparing normal cells .

- GPCR Modulation : The compound serves as a potential allosteric modulator for G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery for central nervous system disorders. Its structural properties allow it to interact favorably with GPCRs, potentially leading to novel treatments for conditions like schizophrenia and depression .

- Antimicrobial Properties : Imidazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances this activity, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in Anticancer Research evaluated the cytotoxic effects of several 4-trifluoromethylimidazole derivatives on different cancer cell lines. The results indicated that these compounds could effectively induce cell death in cancer cells while exhibiting low toxicity towards normal cells. The mechanism involved the activation of apoptotic pathways, making them promising candidates for further development in oncology .

Case Study 2: GPCR Modulation

Research highlighted in Neurobiology of Disease discusses the role of imidazole derivatives in modulating GPCR activity. The study found that certain modifications to the imidazole ring could enhance binding affinity and selectivity, leading to improved therapeutic outcomes in treating CNS disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, particularly those containing metal ions, due to the coordinating ability of the imidazole ring.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Properties

Functional Group Modifications

Trifluoromethyl Positioning :

Aromatic vs. Aliphatic Substituents :

- 1-Methyl-4-phenyl-1H-imidazol-2-amine () shows simplified substituents (methyl and phenyl), favoring synthetic accessibility but reduced bioactivity compared to CF₃-containing analogs.

Biological Activity

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H10F3N3

- Molecular Weight : 241.21 g/mol

- CAS Number : 1178774-00-9

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Its structure, which includes an imidazole ring and electron-withdrawing trifluoromethyl group, enhances its lipophilicity and allows for better membrane penetration .

- Anticancer Activity : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle proteins, leading to inhibited tumor growth in vivo .

- Anti-inflammatory Effects : Research indicates that this compound may also possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study involving human cervical cancer cells (HeLa), this compound was shown to significantly reduce cell viability. The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. The observed IC50 was approximately 12 μM, indicating potent anticancer activity .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antibacterial efficacy of the compound against various strains, including E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 mg/mL against S. aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Q & A

Basic: What are the standard synthetic routes for 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step protocols, such as cyclocondensation of trifluoromethyl-substituted precursors with imidazole derivatives. For example, refluxing 4,4,4-trifluoro-1-phenylbutane-1,3-dione with 1H-benzo[d]imidazol-2-amine in ethanol yields crystalline products, as confirmed by X-ray diffraction . Optimization includes:

- Temperature control : Reflux conditions (~78°C for ethanol) ensure complete reaction .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Base catalysts like NaHCO₃ enhance nucleophilic substitution in benzylation steps .

Yield improvements (up to 57%) are achieved by monitoring reaction progress via TLC and iterative purification .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 7.58–7.20 ppm for aromatic protons) and confirms trifluoromethyl substitution .

- LC-MS : Dual-method LC-MS (e.g., Method A: 3.889 min retention time) validates molecular weight and purity .

- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]+ observed at m/z 412.1451 vs. calculated 412.1431) .

- X-ray crystallography : Resolves structural ambiguities (e.g., bond angles, hydrogen bonding) using SHELXL refinement .

Advanced: How can computational methods like DFT predict the compound’s electronic properties?

Answer:

Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) calculates:

- Electrostatic potential surfaces : Highlights electron-deficient regions near the trifluoromethyl group, influencing reactivity .

- HOMO-LUMO gaps : Predicts charge-transfer behavior (e.g., gaps <3 eV suggest semiconductor-like properties) .

- Thermochemical stability : Atomization energy deviations <2.4 kcal/mol validate computational models against experimental data .

Software like Gaussian or ORCA is recommended for these studies .

Advanced: How can researchers address unexpected byproducts, such as N-diarylation products, during synthesis?

Answer:

Unexpected products (e.g., dimerization via N-diarylation) arise from competitive reaction pathways. Mitigation strategies include:

- Kinetic control : Lowering reaction temperatures to favor slower, more selective pathways .

- Catalyst screening : Transition-metal catalysts (e.g., Pd) may suppress side reactions .

- Mechanistic analysis : Use ¹H NMR to track intermediates and identify branching points .

For example, self-catalyzed N-diarylation in benzimidazole synthesis was resolved by modifying the amine nucleophile .

Advanced: What strategies are used to evaluate biological activity, such as anti-biofilm effects?

Answer:

Biological evaluation involves:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Mycobacterium smegmatis biofilms .

- Structure-activity relationship (SAR) : Comparing analogs (e.g., alkoxy-substituted derivatives) to identify critical substituents .

- Enzyme inhibition : Testing against 15-lipoxygenase (15LOX) to assess anti-ferroptotic potential .

Dose-response curves and IC₅₀ calculations are standard for quantifying potency .

Advanced: How can X-ray crystallography resolve structural ambiguities in imidazole derivatives?

Answer:

- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors .

- SHELX refinement : Restraints on hydrogen bonding (e.g., d(N–H) = 0.90 Å) improve model accuracy .

- Thermal parameter analysis : Anisotropic displacement parameters distinguish static disorder from dynamic motion .

For example, SHELXPRO was used to refine hydrogen positions in a related benzimidazole crystal structure .

Advanced: What are the challenges in maintaining purity during lab-scale synthesis?

Answer:

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) separates regioisomers .

- Acidic workup : Removes unreacted amines or byproducts via aqueous extraction .

- Analytical rigor : LC-MS with dual methods (e.g., Methods A and B) detects trace impurities (<0.5%) .

Yield-purity trade-offs are managed by iterative recrystallization .

Advanced: How can researchers validate the mechanism of action for imidazole-based inhibitors?

Answer:

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to targets like 15LOX/PEBP1 .

- Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites .

- Kinetic assays : Measures IC₅₀ shifts under varying substrate concentrations to identify competitive inhibition .

For example, anti-ferroptotic activity was linked to 15LOX inhibition via dose-dependent lipid peroxidation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.